molecular formula C6H4ClN3O4 B1581429 4-Chloro-2,6-dinitroaniline CAS No. 5388-62-5

4-Chloro-2,6-dinitroaniline

Cat. No. B1581429
CAS RN: 5388-62-5
M. Wt: 217.57 g/mol
InChI Key: CLMQUEQFVUMDPC-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitroaniline is a chemical compound with the linear formula ClC6H2(NO2)2NH2 . It has a molecular weight of 217.57 . The standard molar enthalpy of formation of 4-chloro-2,6-dinitroaniline has been evaluated .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dinitroaniline can be represented by the formula C6H4ClN3O4 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Chloro-2,6-dinitroaniline has a melting point of 145-147 °C . It has a molecular weight of 217.567 .

Scientific Research Applications

Thermochemical Properties

A study by Silva et al. (2010) explored the thermochemical properties of 4-chloro-2,6-dinitroaniline, focusing on its molar enthalpies of formation in both gaseous and crystalline phases. This research is significant for understanding the compound's behavior under different temperature conditions, which is essential in various industrial applications (Silva et al., 2010).

Environmental Monitoring

Krämer et al. (2008) developed enzyme-linked immunosorbent assays (ELISAs) for detecting 4-chloro-2,6-dinitroaniline in environmental samples like water and soil. This research highlights the compound's relevance in environmental surveillance and monitoring, particularly in tracking potential contaminants in ecosystems (Krämer et al., 2008).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as 6-chloro-2,4-dinitroaniline, demonstrates the significance of studying 4-chloro-2,6-dinitroaniline for pharmaceutical and material science applications. These studies contribute to understanding the molecular arrangement and properties that influence the formulation and manufacturing processes of active pharmaceutical ingredients (APIs) (Bag et al., 2012).

Synthetic Applications

Gunstone and Tucker (2007) discussed the synthesis of 1-chloro-2:6-dinitrobenzene, a related compound, providing insight into the chemical pathways and reactions involving 4-chloro-2,6-dinitroaniline. This research is crucial for the development of new synthetic methods and the production of novel compounds (Gunstone & Tucker, 2007).

Herbicide Research

Moreland et al. (1972) investigated the effects of substituted 2,6-dinitroaniline herbicides, including 4-chloro-2,6-dinitroaniline, on photosynthesis and respiration in plants. This research is pivotal for understanding the compound's role in agricultural science, particularly in the development of herbicides and plant growth regulators (Moreland et al., 1972).

Safety And Hazards

4-Chloro-2,6-dinitroaniline is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Chronic 2, and STOT RE 2 . It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, and cause skin irritation .

properties

IUPAC Name

4-chloro-2,6-dinitroaniline
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InChI

InChI=1S/C6H4ClN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
Source PubChem
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InChI Key

CLMQUEQFVUMDPC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H4ClN3O4
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DSSTOX Substance ID

DTXSID4063822
Record name 4-Chloro-2,6-dinitroaniline
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Molecular Weight

217.57 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 2,6-Dinitro-4-chloroaniline
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Solubility

Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids
Record name 2,6-DINITRO-4-CHLOROANILINE
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Vapor Pressure

0.00000735 [mmHg]
Record name 2,6-Dinitro-4-chloroaniline
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Product Name

4-Chloro-2,6-dinitroaniline

Color/Form

Yellow needles from water

CAS RN

5388-62-5
Record name 4-Chloro-2,6-dinitroaniline
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Record name 2,6-Dinitro-4-chloroaniline
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Record name 4-Chloro-2,6-dinitroaniline
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Record name Benzenamine, 4-chloro-2,6-dinitro-
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Record name 4-chloro-2,6-dinitroaniline
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Record name 4-CHLORO-2,6-DINITROANILINE
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Melting Point

147 °C
Record name 2,6-DINITRO-4-CHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
PM Krämer, S Forster, E Kremmer - Analytical and bioanalytical chemistry, 2008 - Springer
The development and characterization of one rat monoclonal antibody (mAb) for 2,4-dinitroaniline and of two rat mAbs for 2,6-dinitroaniline are described. With the immunization of rats …
Number of citations: 7 link.springer.com
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 2010 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation of 2-chloro-4,6-dinitroaniline and 4-chloro-2,6-dinitroaniline, in the gaseous phase, at T=298.15K, were derived from the …
Number of citations: 9 www.sciencedirect.com
BB Campos, R Contreras-Cáceres, TJ Bandosz… - Carbon, 2016 - Elsevier
Highly and stable fluorescent carbon dots (CQDs), with λ ex /λ em = 350/465 nm were obtained using a strong acid oxidation of activated carbon in aqueous suspension. The …
Number of citations: 126 www.sciencedirect.com
R Contreras-Cáceres, M Dona… - New Journal of …, 2016 - pubs.rsc.org
We present herein the synthesis, and the structural and spectroscopic analysis of a non-planar tripod-shaped p-(N,N′-dimethylamino)benzyliden-1,3-indandione (DMABI) chromophore…
Number of citations: 2 pubs.rsc.org
MJ Jorgenson, DR Hartter - Journal of the American Chemical …, 1963 - ACS Publications
A uniform, overlapping set of Hammett indicators, consisting solely of primary anilines, was established by the addition of eight new indicators, procured in this work. The pK values of …
Number of citations: 406 pubs.acs.org
TM Klapötke, A Preimesser… - European Journal of …, 2015 - Wiley Online Library
4‐Amino‐3,5‐dinitroaniline (3) was synthesized by fluorine/amine exchange of 4‐fluoro‐3,5‐dinitroaniline in ethanol. 4‐Diazo‐2,6‐dinitrophenol (Iso‐DDNP, 4) was obtained after …
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
B Lei, J Li, H Liu, X Yao - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Quantitative Structure–Toxicity Relationship (QSTR) plays an important role in ecotoxicology for its fast and practical ability to assess the potential negative effects of chemicals. The aim …
Number of citations: 18 onlinelibrary.wiley.com
R Adams, EL DeYoung - Journal of the American Chemical …, 1957 - ACS Publications
Quinone Imides. XLIII. The Reactions of o-Quinonedibenzenesulfonimides Page 1 Jan. Reactions of o-Quinonedibenzenesulfonimides 417 Benzaldehyde -Butylhydrazone.—A 20% …
Number of citations: 9 pubs.acs.org
MH Lehoczky - 1965 - osti.gov
This report waR prepared as an account of Government sponsored work. Neither the United States, nor the Commission, nor any person acting on behalf of the Commission: A. Makes …
Number of citations: 0 www.osti.gov

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